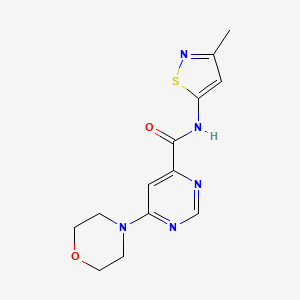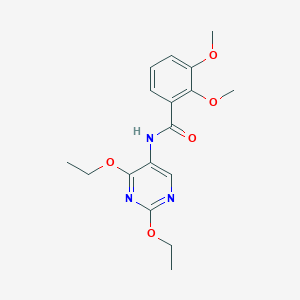
N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is likely an organic molecule, given its structure. It contains a pyrimidine ring, which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such compounds typically involves reactions like nucleophilic substitution, condensation, or coupling reactions. For instance, the Suzuki-Miyaura coupling is a popular method for forming carbon-carbon bonds .Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. In this case, the pyrimidine ring and the amide group would play significant roles. The compound might undergo reactions like electrophilic substitution on the pyrimidine ring or hydrolysis of the amide group .Applications De Recherche Scientifique
Pharmacokinetics and Drug Development
Recent advancements in the development of prodrugs like capecitabine highlight the importance of understanding the metabolic pathways of drugs for improving their therapeutic effectiveness. Studies have focused on the biomodulation of 5-fluorouracil (5-FU) to enhance cytotoxicity in treating advanced diseases, showcasing the significance of pharmacokinetic studies in drug development (Malet-Martino & Martino, 2002).
Antioxidant Activity Analysis
The exploration of antioxidant activities and their mechanisms is crucial in various fields, including food engineering and pharmacy. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are essential for determining the antioxidant capacity of complex samples, providing a foundation for further research into natural and synthetic antioxidants (Munteanu & Apetrei, 2021).
Anticancer Research
The development of novel anticancer agents is a significant area of scientific research. Studies have demonstrated the potential of compounds like tranilast in managing certain tumor types, encouraging the initiation of controlled clinical trials to explore further therapeutic benefits (Rogosnitzky, Danks, & Kardash, 2012).
Anti-inflammatory Applications
Research into the anti-inflammatory effects of compounds, particularly serotonergic hallucinogens, has opened new therapeutic areas. Activation of 5-HT2A receptors produces potent anti-inflammatory effects, suggesting psychedelics could represent a novel treatment strategy for inflammatory disorders (Flanagan & Nichols, 2018).
Molecular Basis of Antioxidants
Understanding the molecular mechanisms of polyphenolic antioxidants through quantum chemical methods offers insights into their health benefits. This research contributes to elucidating the protective roles of antioxidants, influencing food science and pharmacology (Leopoldini, Russo, & Toscano, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-5-24-16-12(10-18-17(20-16)25-6-2)19-15(21)11-8-7-9-13(22-3)14(11)23-4/h7-10H,5-6H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIMFCJBQUTLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=C(C(=CC=C2)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2586693.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2586695.png)
![N-Methyl-N-[1-(1-methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2586697.png)
methanone](/img/structure/B2586701.png)
![2-cyano-3-(4-hydroxyphenyl)-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2586702.png)

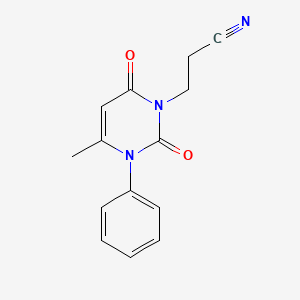
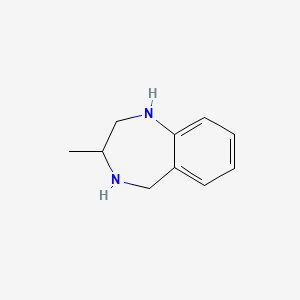
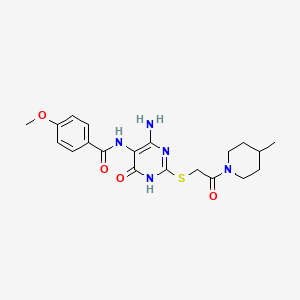
![2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid](/img/structure/B2586708.png)


